molecular formula C15H10ClNO5 B2864445 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid CAS No. 338403-64-8

3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid

Cat. No.: B2864445
CAS No.: 338403-64-8
M. Wt: 319.7
InChI Key: NWHKGGPZULUXDA-FNORWQNLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid typically involves the reaction of 3-chlorophenol with 3-nitrobenzaldehyde under basic conditions to form an intermediate compound. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

    Proteomics Research: Used as a biochemical tool to study protein interactions and functions.

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its chlorophenoxy and nitrophenyl groups. These interactions can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of a chlorophenoxy group and a nitrophenyl group attached to an acrylic acid backbone makes it a versatile compound for various research applications.

Properties

IUPAC Name

(E)-3-[4-(3-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO5/c16-11-2-1-3-12(9-11)22-14-6-4-10(5-7-15(18)19)8-13(14)17(20)21/h1-9H,(H,18,19)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHKGGPZULUXDA-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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